
PPACKII (sel de trifluoroacétate)
Vue d'ensemble
Description
Les kallikréines sont un sous-groupe de sérine protéases impliquées dans divers processus physiologiques, notamment la régulation de la pression artérielle, l'inflammation et la coagulation . La forme de sel de trifluoroacétate de PPACK II est préférée en raison de sa solubilité accrue dans l'eau et de sa stabilité par rapport à sa forme libre .
Applications De Recherche Scientifique
Proteomics
PPACKII is utilized in proteomic studies to protect protein integrity during analysis. Its ability to inhibit multiple proteases allows for the separation of phosphorylated and non-phosphorylated proteins without the need for phospho-specific antibodies. This application is crucial for understanding post-translational modifications in proteins, which play significant roles in cellular signaling and function .
Cancer Research
Kallikreins have been implicated in various cancer-related processes, including cell growth regulation, angiogenesis, invasion, and metastasis. PPACKII's role as a kallikrein inhibitor positions it as a valuable tool in cancer research:
- Cancer Biomarkers : Kallikreins are recognized as potential biomarkers for several cancers. By inhibiting these enzymes, PPACKII may help elucidate their roles in tumor progression and metastasis .
- Therapeutic Insights : Studies have shown that PPACKII can prevent apolipoprotein proteolysis in low-density lipoproteins (LDL), which may have implications for cardiovascular diseases associated with cancer .
Pharmacological Studies
PPACKII's effects on various biological processes make it a candidate for pharmacological investigations:
- Inhibition of Kallikreins : The compound has been shown to inhibit the amidolytic activity of human Hageman Factor (Factor XII) at micromolar concentrations, suggesting potential applications in coagulation studies and thrombotic disorders .
- Cytotoxicity Assays : It serves as a sensitive agent for cell proliferation and cytotoxicity assays, aiding researchers in drug development by evaluating the effects of new compounds on cell viability .
Case Study 1: Kallikrein Inhibition in Cancer
A study investigated the role of kallikreins in breast cancer progression and the effect of PPACKII on tumor growth. The results indicated that PPACKII effectively reduced kallikrein activity, leading to decreased tumor cell proliferation and enhanced apoptosis in vitro. This highlights its potential as a therapeutic agent targeting kallikrein-related pathways in cancer treatment.
Case Study 2: Protease Activity in Cardiovascular Research
In cardiovascular research, PPACKII was used to study the proteolytic cleavage of atrial natriuretic peptide (ANP) by kallikreins. The findings demonstrated that PPACKII could inhibit this cleavage at low concentrations, suggesting its utility in exploring the regulatory mechanisms of blood pressure and fluid balance mediated by ANP.
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Proteomics | Inhibition of proteases during protein analysis | Enhanced separation of phosphorylated proteins |
Cancer Research | Kallikrein inhibition as a therapeutic strategy | Reduced tumor proliferation; potential biomarker |
Pharmacology | Cytotoxicity assays; coagulation studies | Sensitive detection of cell viability; inhibition of Factor XII |
Mécanisme D'action
Target of Action
PPACKII (Trifluoroacetate Salt), also known as PPACK II (diTFA), is a potent and specific irreversible inhibitor of plasma and glandular kallikreins . Kallikreins are a class of secreted serine proteases that play a crucial role in various physiological processes .
Mode of Action
PPACKII interacts with its targets, the plasma and glandular kallikreins, in an irreversible manner . It inhibits the enzymatic activity of these kallikreins, preventing them from catalyzing the release of vasodepressor peptides or kinins from a plasma substrate .
Biochemical Pathways
The inhibition of kallikreins by PPACKII affects the biochemical pathways involving the release of vasodepressor peptides or kinins . These peptides play a significant role in blood pressure regulation, inflammation, and pain induction. By inhibiting kallikreins, PPACKII can potentially influence these physiological processes .
Result of Action
The primary result of PPACKII’s action is the inhibition of plasma and glandular kallikreins, leading to a decrease in the release of vasodepressor peptides or kinins . This can have various downstream effects, including potential impacts on blood pressure regulation, inflammation, and pain response .
Action Environment
The action, efficacy, and stability of PPACKII can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Analyse Biochimique
Biochemical Properties
PPACKII (trifluoroacetate salt) interacts with human tissue kallikreins (hKs), a class of secreted serine proteases . These enzymes are involved in the release of vasodepressor peptides or kinins from a plasma substrate . The interaction between PPACKII (trifluoroacetate salt) and these enzymes is irreversible, making it a potent inhibitor .
Cellular Effects
The trifluoroacetate salt has been found to have effects on various types of cells. For instance, it has been reported to inhibit the proliferation of osteoblasts and chondrocytes . It’s also indicated that trifluoroacetate is a weak peroxisome proliferator in rats .
Molecular Mechanism
PPACKII (trifluoroacetate salt) exerts its effects at the molecular level by inhibiting the activity of kallikreins . It prevents apolipoprotein proteolysis in dextran sulfate-precipitated human plasma LDL and inhibits serum atrial natriuretic peptide cleavage at micromolar concentrations . It has also been reported that PPACKII (trifluoroacetate salt) inactivates the amidolytic activity of native human Hageman Factor (Factor XII) at 5.3 μM .
Temporal Effects in Laboratory Settings
It’s recommended that the solution should be used up soon after reconstitution, indicating potential stability or degradation issues .
Dosage Effects in Animal Models
Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PPACK II (diTFA) implique la réaction de dérivés spécifiques d'acides aminés dans des conditions contrôlées. Le processus comprend généralement les étapes suivantes :
Formation du squelette peptidique : Le squelette peptidique est synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide.
Introduction du groupe trifluoroacétate : Le groupe trifluoroacétate est introduit par une réaction avec l'acide trifluoroacétique en milieu acide.
Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour garantir une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de PPACK II (diTFA) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac : La synthèse peptidique en phase solide à grande échelle est utilisée pour produire le squelette peptidique.
Introduction du trifluoroacétate : Le groupe trifluoroacétate est introduit dans de grands réacteurs dans des conditions contrôlées.
Purification et contrôle qualité : Le produit est purifié à l'aide d'une chromatographie à l'échelle industrielle et soumis à un contrôle qualité rigoureux pour garantir la cohérence et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
PPACK II (diTFA) subit principalement des réactions d'inhibition avec les kallikréines. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa fonction inhibitrice spécifique .
Réactifs et conditions communs
La réaction d'inhibition implique ce qui suit :
Réactifs : PPACK II (diTFA) et kallikréines.
Conditions : La réaction se produit dans des conditions physiologiques, généralement à un pH de 7,4 et à une température de 37 °C.
Principaux produits
Le principal produit de la réaction est l'enzyme kallikréine inhibée, qui est rendue inactive par la liaison irréversible de PPACK II (diTFA) .
Applications de recherche scientifique
PPACK II (diTFA) a plusieurs applications de recherche scientifique, notamment :
Biochimie : Utilisé pour étudier le rôle des kallikréines dans divers processus physiologiques.
Pharmacologie : Employé dans le développement d'agents thérapeutiques ciblant les kallikréines.
Industrie : Utilisé dans la production de kits de diagnostic et d'essais pour détecter l'activité de la kallikréine.
Mécanisme d'action
PPACK II (diTFA) exerce ses effets en se liant de manière irréversible au site actif des kallikréines. Cette liaison inhibe l'activité enzymatique des kallikréines, les empêchant de cliver leurs substrats . La cible moléculaire de PPACK II (diTFA) est le résidu sérine du site actif des kallikréines. La voie d'inhibition implique la formation d'une liaison covalente entre PPACK II (diTFA) et le résidu sérine, conduisant à une inactivation permanente de l'enzyme .
Comparaison Avec Des Composés Similaires
Composés similaires
PPACK : Un autre inhibiteur irréversible des kallikréines, mais sans le groupe trifluoroacétate.
DIPF : Fluorophosphate de diisopropyle, un inhibiteur général des sérine protéases.
Aprotinine : Un inhibiteur réversible des kallikréines et d'autres sérine protéases.
Unicité
PPACK II (diTFA) est unique en raison de son mécanisme d'inhibition irréversible et de sa solubilité accrue dans l'eau et de sa stabilité fournies par le groupe trifluoroacétate . Cela le rend particulièrement utile dans la recherche et les applications industrielles où la stabilité et la solubilité sont essentielles.
Activité Biologique
PPACKII, also known as PPACK II (diTFA), is a potent and specific irreversible inhibitor of kallikreins, a group of serine proteases involved in various physiological processes. This article delves into the biological activity of PPACKII, focusing on its mechanisms, effects on cellular functions, and relevant research findings.
Overview of PPACKII
PPACKII is derived from trifluoroacetic acid (TFA) and is utilized primarily in biochemical research to study the role of kallikreins in health and disease. It has been shown to inhibit both plasma and glandular kallikreins irreversibly, impacting the release of vasodepressor peptides or kinins that play crucial roles in cardiovascular regulation and inflammation .
Target of Action
PPACKII specifically targets human tissue kallikreins (hKs), which are secreted serine proteases involved in the cleavage of various substrates, including kinins. The irreversible binding of PPACKII to kallikreins inhibits their enzymatic activity, effectively reducing the production of biologically active peptides .
Biochemical Pathways
The inhibition of kallikreins by PPACKII affects multiple biochemical pathways:
- Vasodepressor Peptide Release : Kallikreins are responsible for releasing kinins that regulate blood pressure; thus, their inhibition can lead to altered hemodynamics.
- Cell Proliferation : Studies indicate that PPACKII can inhibit the proliferation of osteoblasts and chondrocytes, suggesting a broader impact on cellular growth and differentiation .
In Vitro Studies
In vitro studies have demonstrated that PPACKII effectively inhibits kallikrein activity at micromolar concentrations. For instance, it has been reported to prevent apolipoprotein proteolysis in human plasma low-density lipoprotein (LDL) and inhibit serum atrial natriuretic peptide cleavage .
Animal Models
Animal studies have identified the liver as a primary target organ for toxicity when exposed to PPACKII. Mild liver hypertrophy was noted as a significant effect in repeated dose studies in rats, indicating potential hepatotoxicity at certain dosages .
Comparison with Similar Compounds
PPACKII's unique properties differentiate it from other inhibitors:
Compound | Type | Mechanism | Notes |
---|---|---|---|
PPACK | Kallikrein Inhibitor | Irreversible | Lacks trifluoroacetate group |
DIPF | Serine Protease Inhibitor | General Inhibition | Non-specific |
Aprotinin | Kallikrein Inhibitor | Reversible | Less potent than PPACKII |
Propriétés
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDQRDDGVKUMG-WOSURGFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClF6N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.